An In-depth Technical Guide to 5-Fluoro-2H-chromene-3-carbonitrile: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-Fluoro-2H-chromene-3-carbonitrile: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic bioactive molecules, exhibiting a wide array of pharmacological activities.[1][2] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability.[3][4][5] This guide provides a detailed technical overview of 5-Fluoro-2H-chromene-3-carbonitrile, a fluorinated derivative of the chromene family, focusing on its chemical structure, properties, and a proposed synthetic pathway. This molecule, while not extensively documented in peer-reviewed literature, holds potential as a valuable building block in medicinal chemistry and drug discovery.[6][7]
Chemical Structure and Properties
5-Fluoro-2H-chromene-3-carbonitrile is characterized by a dihydropyran ring fused to a benzene ring, with a fluorine atom substituted at the 5-position of the aromatic ring and a nitrile group at the 3-position of the pyran ring.
Core Structure Visualization
The structural arrangement of 5-Fluoro-2H-chromene-3-carbonitrile is depicted below. The fluorine atom at the C5 position is expected to influence the electron distribution and reactivity of the aromatic ring, while the nitrile group at C3 is a key functional handle for further chemical modifications.
Caption: Chemical structure of 5-Fluoro-2H-chromene-3-carbonitrile.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1512308-03-0 | N/A |
| Molecular Formula | C₁₀H₆FNO | N/A |
| Molecular Weight | 175.16 g/mol | N/A |
| SMILES | N#CC(CO1)=CC2=C1C=CC=C2F | N/A |
Synthesis of 5-Fluoro-2H-chromene-3-carbonitrile
The synthesis of 2H-chromene-3-carbonitriles is most commonly achieved through a Knoevenagel condensation reaction between a salicylaldehyde derivative and malononitrile.[1][8][9] This reaction is typically catalyzed by a base. A plausible and efficient synthetic route to 5-Fluoro-2H-chromene-3-carbonitrile would, therefore, involve the condensation of 5-fluorosalicylaldehyde with malononitrile.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-Fluoro-2H-chromene-3-carbonitrile.
Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of related chromene derivatives and would require optimization for this specific substrate.[8][10][11]
1. Synthesis of 5-Fluorosalicylaldehyde (Precursor)
The starting material, 5-fluorosalicylaldehyde, can be synthesized from 4-fluorophenol via a formylation reaction, such as the Duff reaction or Reimer-Tiemann reaction.[6][12] A reported method involves the improved Duff formylation of p-fluorophenol.[6]
2. Knoevenagel Condensation
-
Materials:
-
Procedure:
-
To a solution of 5-fluorosalicylaldehyde (1 equivalent) in the chosen solvent, add malononitrile (1-1.2 equivalents).
-
Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).
-
The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
-
Causality behind Experimental Choices:
-
Catalyst: A base is required to deprotonate the active methylene group of malononitrile, generating a nucleophilic carbanion that attacks the aldehyde carbonyl group. The choice of base can influence reaction rates and yields.[10]
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Green chemistry approaches often utilize water or solvent-free conditions to minimize environmental impact.[10][13]
-
Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating can increase the reaction rate. However, higher temperatures may lead to side reactions.
Spectral Properties (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.[14][15]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinylic proton at C4, and the methylene protons at C2. The fluorine atom at C5 will cause splitting of the adjacent aromatic proton signals.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the aromatic carbons, the olefinic carbons of the pyran ring, the methylene carbon at C2, and the nitrile carbon. The carbon atoms in the vicinity of the fluorine atom will exhibit C-F coupling.
Infrared (IR) Spectroscopy
Key characteristic IR absorption bands are expected for the following functional groups:
-
C≡N (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.[15]
-
C=C (alkene and aromatic): Bands in the region of 1600-1650 cm⁻¹.
-
C-O (ether): A strong band in the 1000-1300 cm⁻¹ region.
-
C-F (aryl fluoride): A strong band in the 1100-1400 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 175.16. Fragmentation patterns would likely involve the loss of small molecules such as HCN.
Reactivity and Potential Applications
The 2H-chromene-3-carbonitrile scaffold is a versatile intermediate for the synthesis of more complex heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The double bond in the pyran ring can undergo various addition reactions.
The introduction of a fluorine atom at the 5-position is anticipated to enhance the biological activity profile of the molecule. Fluorinated organic compounds often exhibit improved metabolic stability and increased binding affinity to biological targets.[3][4][5] Given the wide range of reported activities for chromene derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, 5-Fluoro-2H-chromene-3-carbonitrile represents a promising lead structure for the development of novel therapeutic agents.[1][2][16][17][18]
Conclusion
5-Fluoro-2H-chromene-3-carbonitrile is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. While detailed experimental data remains to be published, its synthesis can be reliably approached through the Knoevenagel condensation of 5-fluorosalicylaldehyde and malononitrile. The presence of the fluorine atom and the versatile nitrile functionality make this molecule an attractive building block for the creation of novel compounds with potentially enhanced pharmacological properties. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
(Please note that as specific literature for 5-Fluoro-2H-chromene-3-carbonitrile is unavailable, the references provided are for related compounds and synthetic methods.)
Sources
- 1. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102557902A - Preparation method for 5-fluorosalicylaldehyde - Google Patents [patents.google.com]
- 7. Altman lab discovers chemical method impacting pharmacy, beyond | Purdue University College of Pharmacy [pharmacy.purdue.edu]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. 5-Fluorosalicylaldehyde 97 347-54-6 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of New 2-Phenylamino-4H-chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases [scirp.org]
- 16. mdpi.com [mdpi.com]
- 17. Efficient synthesis and evaluation of therapeutic potential of fluorine containing 2-arylchromen-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
